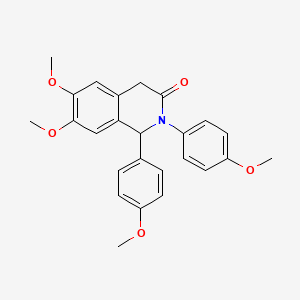![molecular formula C16H22N2O B5153648 1-[6-(2-methylphenoxy)hexyl]-1H-imidazole](/img/structure/B5153648.png)
1-[6-(2-methylphenoxy)hexyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(2-methylphenoxy)hexyl]-1H-imidazole, commonly known as AM251, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. The CB1 receptor plays a crucial role in modulating the effects of endocannabinoids, which are naturally occurring compounds in the body that bind to the CB1 receptor. AM251 has been extensively studied for its potential therapeutic applications in various medical conditions.
Mécanisme D'action
AM251 acts as a competitive antagonist of the CB1 receptor, which blocks the binding of endocannabinoids to the receptor. This results in the inhibition of the downstream signaling pathways mediated by the CB1 receptor. The CB1 receptor is involved in the regulation of various physiological processes, including appetite, pain, mood, and memory. The blockade of the CB1 receptor by AM251 leads to the modulation of these processes.
Biochemical and Physiological Effects:
AM251 has been shown to induce various biochemical and physiological effects in preclinical studies. It has been shown to reduce food intake and body weight in obese animals by blocking the appetite-stimulating effects of endocannabinoids. AM251 has also been shown to reduce pain and anxiety in animal models of neuropathic pain and anxiety disorders. Additionally, AM251 has been shown to modulate the reward system in the brain, which may have implications for the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
AM251 has several advantages as a research tool. It is highly selective for the CB1 receptor, which allows for specific targeting of the endocannabinoid system. It is also potent, which enables the use of lower concentrations in experiments. However, AM251 has some limitations. It has a relatively short half-life, which may require frequent dosing in experiments. Additionally, it has poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research involving AM251. One area of interest is the investigation of the role of the endocannabinoid system in the regulation of glucose metabolism and insulin sensitivity. Another area of interest is the potential therapeutic applications of cannabinoid receptor antagonists in the treatment of psychiatric disorders, such as depression and schizophrenia. Additionally, the development of novel CB1 receptor antagonists with improved pharmacokinetic properties may enhance the utility of these compounds as research tools and potential therapeutics.
Méthodes De Synthèse
AM251 can be synthesized using various methods, including the reaction of 6-bromohexylamine with 2-methylphenol, followed by the reaction with imidazole. Another method involves the reaction of 6-chlorohexylamine with 2-methylphenol, followed by the reaction with imidazole. Both methods yield high purity AM251.
Applications De Recherche Scientifique
AM251 has been widely used as a research tool in scientific studies to investigate the role of the endocannabinoid system in various physiological and pathological processes. It has been used to study the effects of endocannabinoids on appetite, pain, anxiety, and addiction. AM251 has also been used to investigate the potential therapeutic applications of cannabinoid receptor antagonists in the treatment of obesity, diabetes, and neurological disorders.
Propriétés
IUPAC Name |
1-[6-(2-methylphenoxy)hexyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-15-8-4-5-9-16(15)19-13-7-3-2-6-11-18-12-10-17-14-18/h4-5,8-10,12,14H,2-3,6-7,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFPDRGUEYRDFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2-Methylphenoxy)hexyl]imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5153569.png)
![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153579.png)
![N-(3-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5153586.png)
![N-{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}-1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide](/img/structure/B5153594.png)
![1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5153596.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5153606.png)
![3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5153609.png)

![2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153616.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5153618.png)
![2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5153623.png)


![N-[2-(2-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5153661.png)